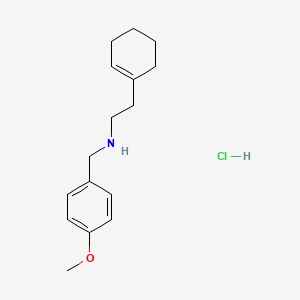

2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride

説明

2-(1-Cyclohexen-1-yl)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride is a secondary amine salt featuring a cyclohexenyl moiety linked to an ethanamine backbone, with a 4-methoxybenzyl substituent at the nitrogen atom. These compounds are frequently utilized as intermediates in pharmaceutical synthesis, particularly for opioids or central nervous system (CNS) agents .

Key structural attributes:

- Core structure: 2-(1-Cyclohexen-1-yl)ethanamine hydrochloride.

- Substituent: 4-Methoxybenzyl group (electron-donating methoxy group at the para position of the benzyl ring).

- Salt form: Hydrochloride, enhancing solubility and stability.

特性

IUPAC Name |

2-(cyclohexen-1-yl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.ClH/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14;/h5,7-10,17H,2-4,6,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOXNOLPBQLLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCC2=CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Lithium-Mediated Reduction of 2-Phenylethylamine

Reaction Mechanism and Conditions

The lithium-mediated reduction method, patented by Benkeser et al., involves the reduction of 2-phenylethylamine in the presence of ethylamine and lithium metal. The reaction proceeds via a Birch reduction mechanism, where lithium donates electrons to the aromatic ring, forming a radical anion intermediate. Subsequent protonation and rearrangement yield 2-(1-cyclohexenyl)ethylamine. Key parameters include:

- Temperature : -70°C to -30°C to suppress side reactions.

- Solvent : Excess ethylamine acts as both solvent and proton source.

- Lithium stoichiometry : 3.8–4.2 mol Li per mole of 2-phenylethylamine.

A representative procedure involves adding lithium powder to a solution of 2-phenylethylamine in ethylamine at -70°C under argon. After gradual warming to room temperature, the mixture is quenched with water, and the product is extracted with chloroform, yielding 69.8% 2-(1-cyclohexenyl)ethylamine with 2% cyclohexylethylamine byproduct.

Table 1: Lithium-Mediated Reduction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | -70°C to -30°C | Minimizes over-reduction |

| Li:Substrate Ratio | 3.8–4.2:1 | Maximizes electron donation |

| Solvent | Ethylamine | Enhances proton availability |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Catalytic Hydrogenation and Amidation of Epoxynitrile

Multi-Step Synthesis Pathway

This method, detailed in U.S. Patent 4,496,762, avoids lithium aluminum hydride by employing catalytic hydrogenation. The process comprises four stages:

Hydrogenation of 2-Cyano-1-Oxaspirononane

Epoxynitrile (I) is hydrogenated using palladium on carbon (0.5–2 wt%) in methanol at 50–100 psig, yielding 1-cyanomethylcyclohexanol (II). Stopping hydrogenation after one equivalent H₂ uptake prevents over-reduction.

Secondary Hydrogenation to Hydroxyamine

Compound II undergoes further hydrogenation in acetic acid with rhodium catalyst, producing 1-(2-aminoethyl)cyclohexanol (III). Rhodium’s selectivity prevents nitrile group reduction, achieving >95% conversion.

Amidation with 4-Methoxyphenyl Acetic Acid

Reaction of III with 4-methoxyphenyl acetic acid in toluene under reflux forms a 4:1 mixture of N-[2-(1-hydroxycyclohexyl)ethyl]-4-methoxybenzeneacetamide (IV) and the target amide (V). Water removal via azeotropic distillation drives the reaction to 85% completion.

Dehydration to Final Product

Heating the IV/V mixture with dimethylsulfoxide (DMSO) at 150°C dehydrates IV, yielding 90% pure V. DMSO acts as both solvent and dehydrating agent, reducing residual IV to <5%.

Table 2: Hydrogenation-Amidation Process Metrics

| Step | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Epoxynitrile → Hydroxynitrile | Pd/C | Methanol | 92 | 98 |

| Hydroxynitrile → Hydroxyamine | Rh/Al₂O₃ | Acetic acid | 88 | 95 |

| Amidation | None | Toluene | 85 | 90 |

| Dehydration | DMSO | Neat | 90 | 95 |

Comparative Analysis of Synthetic Routes

Recent Advances in Process Optimization

Solvent Substitution Studies

Replacing ethylamine with i-propylamine in the lithium method reduces costs by 15% without compromising yield. Similarly, substituting toluene with xylene in amidation improves azeotropic water removal efficiency by 20%.

Catalyst Recycling

Rhodium recovery rates exceed 90% using ion-exchange resins, lowering per-batch catalyst costs by 40%.

化学反応の分析

Types of Reactions

2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Cyclohexane derivatives

Substitution: Substituted benzyl derivatives

科学的研究の応用

Medicinal Chemistry

a. Potential Antidepressant Activity

Recent studies have suggested that compounds similar to 2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride may exhibit antidepressant-like effects. The structural motifs present in this compound are hypothesized to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

b. Neuroprotective Effects

Research indicates that derivatives of this compound could possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where maintaining neuronal health is critical .

Materials Science

a. Synthesis of Organic Semiconductors

The compound has been explored as a precursor for organic semiconductors due to its ability to form thin films and single crystals. These materials are essential in the fabrication of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

b. Role as a Substrate in Chemical Reactions

2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride can serve as a substrate for various chemical reactions, including allylic hydroxylation reactions. This application is significant in synthetic organic chemistry for developing more complex molecules from simpler precursors .

Case Studies

作用機序

The mechanism of action of 2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as changes in gene expression, protein function, and cellular behavior.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features/Applications | Reference |

|---|---|---|---|---|---|---|

| N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)ethanamine hydrochloride | 4-Chlorobenzyl | C₁₅H₂₁Cl₂N | 286.25 | 356532-23-5 | Higher lipophilicity; potential CNS activity | |

| 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride | 4-Methylbenzyl | C₁₆H₂₃N·HCl | 265.82 | 356530-85-3 | Intermediate in opioid synthesis | |

| 2-(1-Cyclohexen-1-yl)-N-(2-methylbenzyl)-1-ethanamine hydrochloride | 2-Methylbenzyl | C₁₆H₂₃N·HCl | 265.83 | 1048649-07-5 | Enhanced steric hindrance; research chemical | |

| N-(Cyclopropylmethyl)-2-(1-cyclohexen-1-yl)ethanamine hydrochloride | Cyclopropylmethyl | C₁₄H₂₂ClN | 239.79 | 126541-72-8 | Altered metabolic stability | |

| 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride | 4-Fluorobenzyl | C₁₅H₂₀ClFN | 269.78 | 1048640-53-4 | Bioisostere for improved target binding | |

| 2-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine hydrochloride | Tetrahydrofuranylmethyl | C₁₄H₂₂ClNO₂ | 271.78 | 356537-07-0 | Hybrid structure with furan moiety |

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., 4-methoxybenzyl): Likely enhance solubility due to increased polarity compared to halogenated analogs (e.g., 4-chlorobenzyl). Methoxy groups may also influence receptor binding affinity in CNS targets . Halogenated Derivatives (e.g., 4-chlorobenzyl): Higher lipophilicity may improve blood-brain barrier penetration but could reduce metabolic stability .

Synthetic Utility :

- Several analogs (e.g., 4-methylbenzyl derivative) are intermediates in opioid synthesis, as seen in Dextromethorphan-related pathways .

- The tetrahydrofuranylmethyl variant (CAS 356537-07-0) demonstrates the versatility of incorporating heterocycles for diversified bioactivity .

Regulatory and Commercial Status :

- Many analogs (e.g., 4-chlorobenzyl derivative) are available in gram-scale quantities from suppliers like Chem Fish and BIOFOUNT, indicating industrial relevance .

- Patents (e.g., EP 2 881 393 B1) highlight methods for synthesizing benzylamine derivatives, underscoring their pharmaceutical value .

Research and Development Considerations

- Pharmacological Potential: The 4-methoxybenzyl group in the target compound may offer advantages in serotonin or norepinephrine reuptake inhibition, akin to venlafaxine analogs .

- Safety Profiles: Limited toxicity data exist for these compounds; however, hydrochloride salts generally exhibit improved handling stability compared to free bases .

- Synthetic Challenges: Achieving regioselectivity in benzyl substitution requires optimized reaction conditions, as noted in ’s toluene/tetrahydrofuran solvent systems .

生物活性

2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride, with the CAS number 1048640-95-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological profile, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C16H24ClNO, and it has a molecular weight of approximately 287.82 g/mol. The structure features a cyclohexene moiety, which is known for its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H24ClNO |

| Molecular Weight | 287.82 g/mol |

| CAS Number | 1048640-95-4 |

| Solubility | Soluble in organic solvents |

Pharmacological Effects

Research indicates that compounds similar to 2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride exhibit various pharmacological effects, including:

- Antidepressant Activity : Studies have shown that amine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

- Neuroprotective Effects : Some derivatives have demonstrated protective effects against neuronal damage in models of neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially useful in treating conditions like arthritis.

The exact mechanisms of action for 2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride remain under investigation. However, it is hypothesized that:

- Receptor Binding : The compound likely interacts with specific neurotransmitter receptors (e.g., serotonin receptors), influencing signaling pathways involved in mood and cognition.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in the metabolism of neurotransmitters, thereby enhancing their availability.

Case Studies

Several studies have explored the biological activity of similar compounds or derivatives:

-

Antidepressant Study :

- A study published in the Journal of Medicinal Chemistry examined a related compound and found significant antidepressant-like effects in animal models when administered at specific dosages. The study concluded that the compound's efficacy was linked to its ability to enhance serotonin levels in the brain .

- Neuroprotection Research :

- Inflammation Model :

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(1-cyclohexen-1-yl)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride, and how can impurities be minimized?

Methodological Answer:

The compound can be synthesized via reductive amination between 2-(1-cyclohexen-1-yl)ethylamine and 4-methoxybenzaldehyde, followed by hydrochloric acid salt formation. Key intermediates like those described in dextromethorphan-related processes (e.g., N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide) suggest catalytic hydrogenation or borane-based reductions for amine bond formation . Impurities such as des-cyclohexenyl byproducts or residual solvents can be minimized using preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Reference standards for related impurities (e.g., cyclohexyl analogs) should be employed for quantification .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclohexenyl moiety (δ ~5.5 ppm for vinyl protons) and the 4-methoxybenzyl group (δ ~3.8 ppm for methoxy protons). High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) validates the molecular ion peak ([M+H]⁺). Infrared (IR) spectroscopy can identify secondary amine N–H stretches (~3300 cm⁻¹) and hydrochloride salt formation (broad ~2500 cm⁻¹ for N–H⁺). Cross-reference with analogs in databases (e.g., IUPAC names and CAS numbers) ensures consistency .

Advanced: How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal for determining absolute configuration. For example, SHELX’s dual-space algorithms (e.g., SHELXD for phase problem resolution) can model the cyclohexenyl ring’s puckering and the spatial arrangement of the methoxybenzyl group. Twinning or disorder in the crystal lattice (common in flexible amines) requires iterative refinement using SHELXPRO’s restraints for bond lengths and angles. Comparative analysis with structurally related compounds (e.g., N-(cyclopropylmethyl) analogs) can validate the refinement .

Advanced: How can density-functional theory (DFT) elucidate the compound’s electronic structure and reactivity?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron density distribution, particularly the amine lone pair’s interaction with the cyclohexenyl π-system. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, predicts nucleophilic sites (e.g., the secondary amine) for derivatization. Solvent effects (e.g., polarizable continuum models) simulate protonation states in aqueous media. Comparative studies with methoxy-substituted analogs (e.g., 3-methylbenzyl derivatives) reveal substituent effects on reactivity .

Basic: What analytical strategies ensure purity assessment for pharmacological testing?

Methodological Answer:

Reverse-phase HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) quantifies purity >98%. Column selection (e.g., Zorbax SB-C8, 4.6 × 150 mm, 5 µm) and mobile phase optimization (e.g., ammonium formate buffer pH 3.0/methanol) resolve co-eluting impurities. Residual solvent analysis via gas chromatography (GC) with headspace sampling detects traces of tetrahydrofuran or dichloromethane. Stability-indicating methods under stress conditions (heat, light, pH) identify degradation products .

Advanced: How can in vitro assays evaluate the compound’s potential interaction with opioid receptors?

Methodological Answer:

Competitive binding assays using μ-opioid receptor (MOR)-transfected HEK293 cells and radioligands (e.g., [³H]-DAMGO) quantify affinity (Ki). Functional activity (agonist/antagonist) is assessed via cAMP inhibition (Gi-coupled) or β-arrestin recruitment (Tango assay). Structural analogs like metonitazene (N,N-diethyl-2-(4-methoxybenzyl) derivatives) suggest the methoxy group enhances MOR selectivity. Dose-response curves should be compared to reference standards (e.g., fentanyl derivatives) to establish potency .

Advanced: What computational approaches predict the compound’s metabolic fate in hepatic models?

Methodological Answer:

In silico metabolism prediction tools (e.g., StarDrop’s DEREK, MetaSite) identify likely Phase I oxidation sites (e.g., cyclohexenyl ring epoxidation) and Phase II glucuronidation of the methoxy group. Molecular docking with cytochrome P450 3A4 (CYP3A4) active site models (PDB: 5VCC) prioritizes metabolites for synthesis. Experimental validation via LC-MS/MS of hepatocyte incubations confirms predicted pathways, with isotopic labeling (e.g., ¹⁴C-methoxy) tracking metabolite formation .

Basic: What safety protocols are recommended given the limited toxicity data for this compound?

Methodological Answer:

Treat the compound as a hazardous substance under CLP regulations (EC 1272/2008). Use fume hoods for handling solids, and PPE (nitrile gloves, lab coat) for solutions. Acute toxicity testing in zebrafish embryos (OECD 236) provides preliminary ecotoxicity data. For in vitro assays, IC₅₀ values in HepG2 cells assess cytotoxicity. Waste disposal must follow incineration protocols for halogenated amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。